

# Cymarin metabolite identification and validation

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## Compound Focus: Cymarin

CAS No.: 508-77-0

Cat. No.: S564717

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## Known Biological Activities of Cymarin

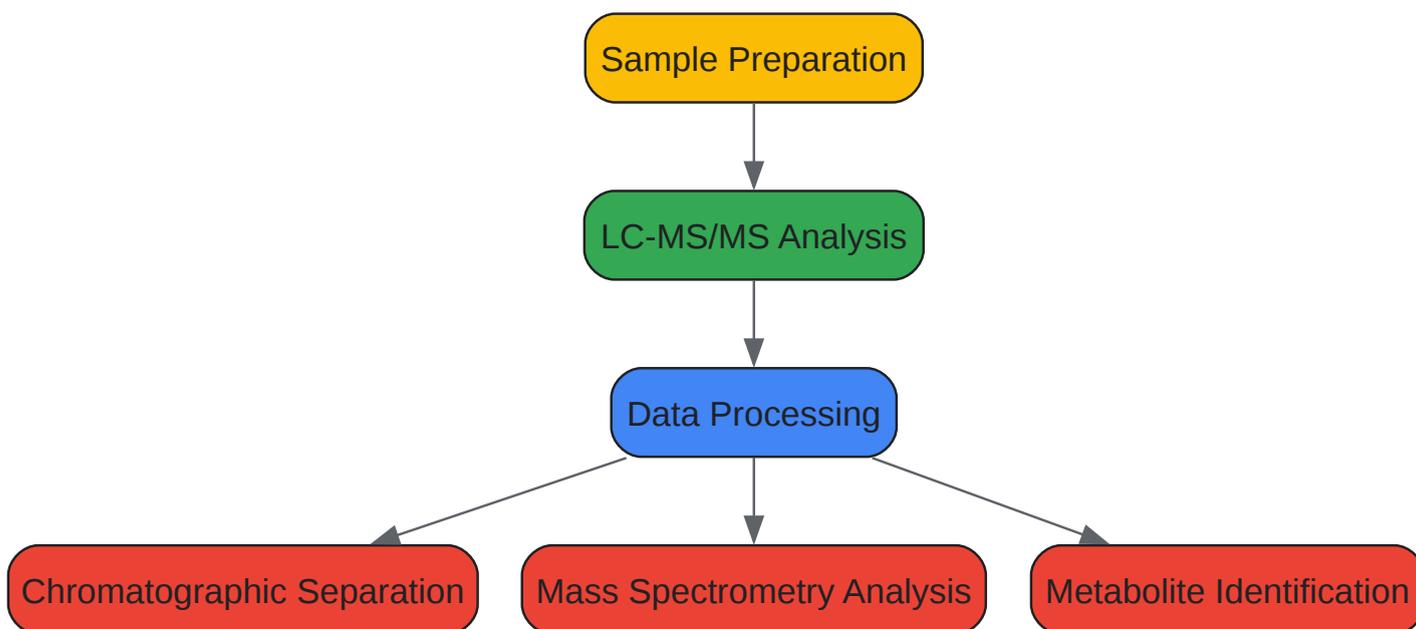
Based on current literature, here is a summary of the key experimental findings for **Cymarin**:

Biological Activity	Experimental Model	Key Results / Dosage	Mechanistic Insights
<b>Anticancer Activity</b> [1]	<i>In vitro</i> (MCF-7 breast cancer cells)	Dose-dependent proliferation inhibition (0.25-1 $\mu$ M); 47.8% inhibition at 1 $\mu$ M [1].	Downregulation of PAX6 protein levels [1].
<b>Anticancer Activity</b> [1]	<i>In vitro</i> (SW1990 & SW1990GR pancreatic cancer cells)	Decreased cell viability (IC50: 33.8 nM for SW1990; 40.8 nM for SW1990GR) [1].	Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [1].
<b>Anticancer Activity</b> [1]	<i>In vivo</i> (SW1990 xenograft mice)	Inhibition of tumor growth at 2 mg/kg, i.p., twice weekly for 3 weeks [1].	Decreased chemoresistance [1].
<b>Cardiac Glycoside Activity</b> [1]	<i>In vitro</i>	Potent inhibition of Palytoxin-induced K <sup>+</sup> release (IC50 = 0.42 $\mu$ M) [1].	Interaction with Na <sup>+</sup> /K <sup>+</sup> ATPase pump [1].

Biological Activity	Experimental Model	Key Results / Dosage	Mechanistic Insights
Potential Cholesterol Regulation [2]	<i>In vitro</i> (HepG2 human liver cells)	Increased ApoA-I transcription (37% increase at 10-25 µg/mL) [2].	Transactivation of Peroxisome Proliferator-Activated Receptor $\alpha$ (PPAR $\alpha$ ) [2].

## General Approaches for Metabolite Identification

Although the specific metabolic pathway of **Cymar** was not detailed in the search results, modern metabolite identification typically relies on chromatographic separation coupled with mass spectrometry. The following diagram outlines a general workflow for identifying isomeric metabolites, which is a common challenge in this field:



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The general methodology involves [3]:

- **Instrumentation:** Using **Liquid Chromatography coupled to high-resolution Mass Spectrometry (LC-MS)** is standard. This provides two orthogonal data dimensions: retention time from

chromatography and mass-to-charge ratio from spectrometry.

- **Data Analysis:** Techniques like **Feature-Based Molecular Networking (FBMN)** can be used to classify compounds based on their MS/MS fragmentation patterns and help identify unknown metabolites by clustering them with known compounds [4].

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## References

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